

Technical Support Center: Parogrelil Oral Bioavailability in Mice

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Compound of Interest

Compound Name: *Parogrelil*

Cat. No.: *B145840*

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Welcome to the technical support center for researchers working with **Parogrelil**. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to its poor oral bioavailability in mouse models.

Frequently Asked Questions (FAQs)

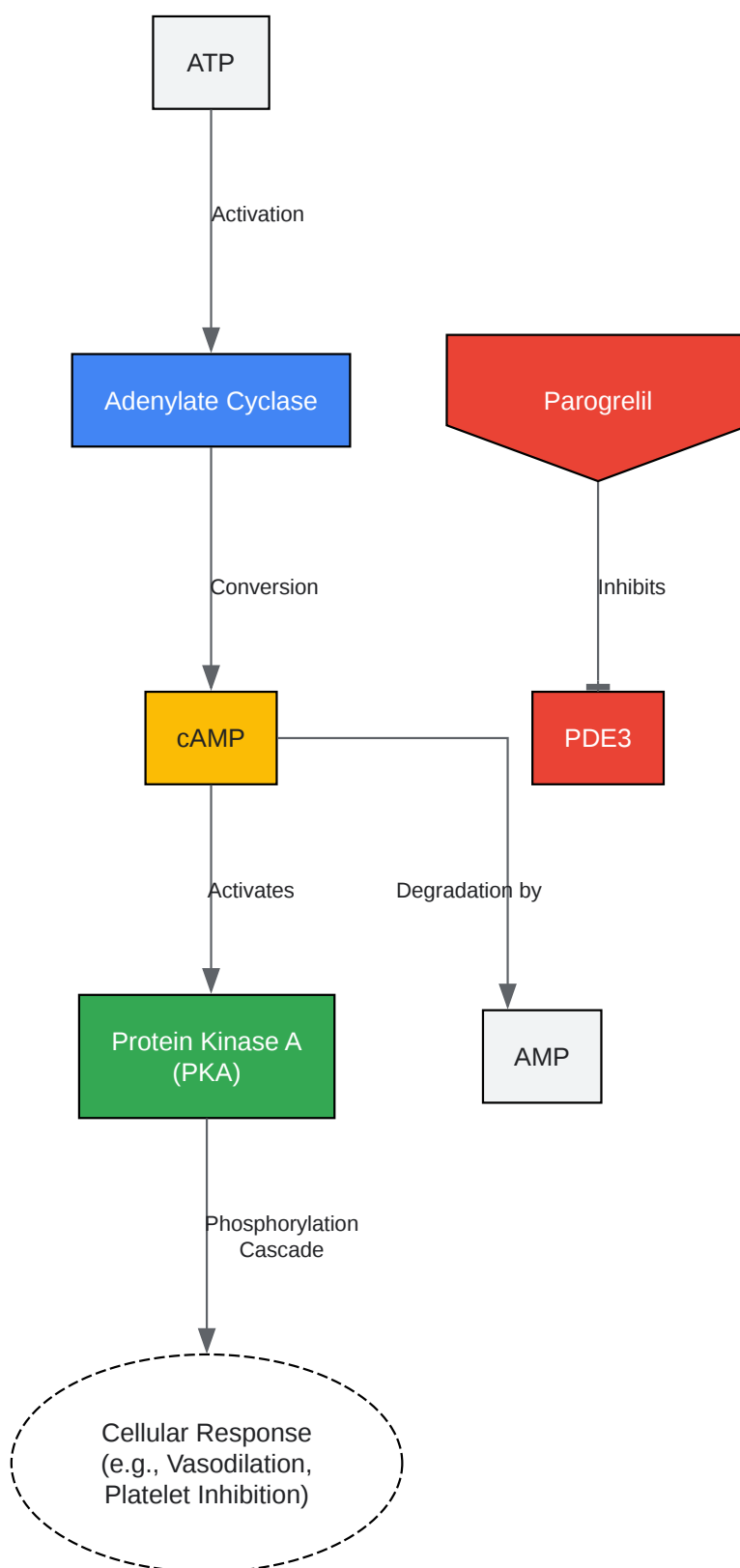
Q1: What is **Parogrelil** and why is its oral bioavailability a concern?

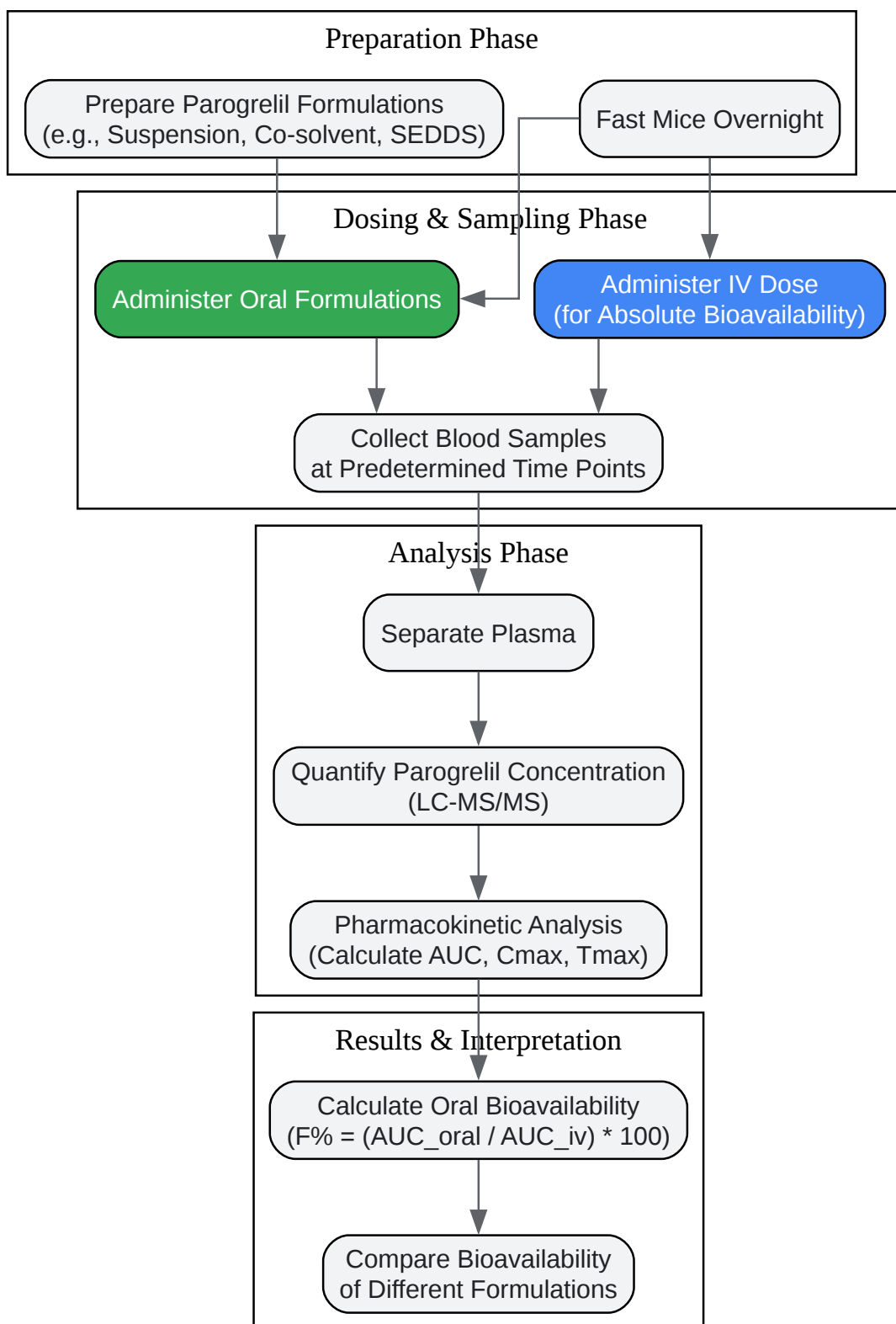
Parogrelil (also known as NT-702) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.^{[1][2]} Like many new chemical entities, it may exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability.^{[3][4][5]} This can result in suboptimal drug exposure in preclinical studies, making it difficult to establish clear dose-response relationships and potentially leading to inconclusive efficacy results.

Q2: What is the mechanism of action of **Parogrelil**?

Parogrelil inhibits the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, **Parogrelil** increases intracellular cAMP levels, leading to effects such as vasodilation and inhibition of platelet aggregation. This mechanism is central to its therapeutic potential in conditions like intermittent claudication and asthma.

Signaling Pathway of **Parogrelil** (PDE3 Inhibition)





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References

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